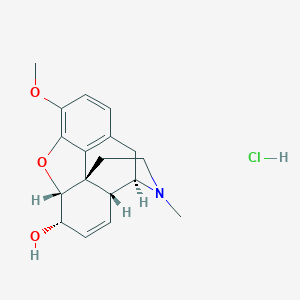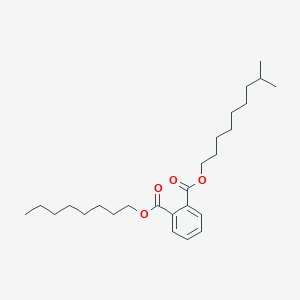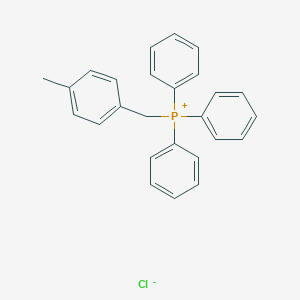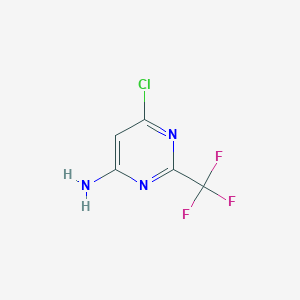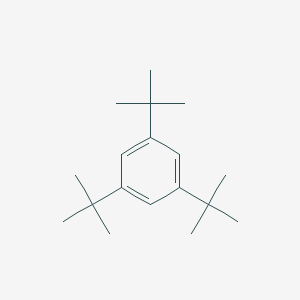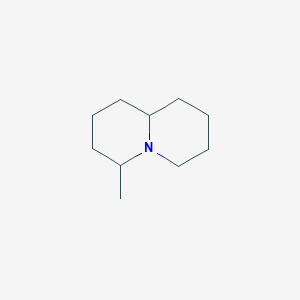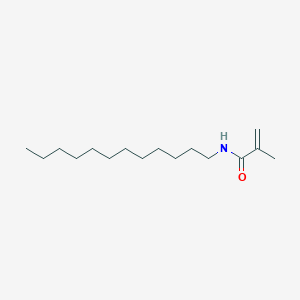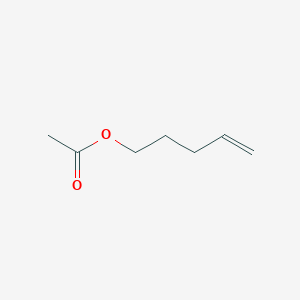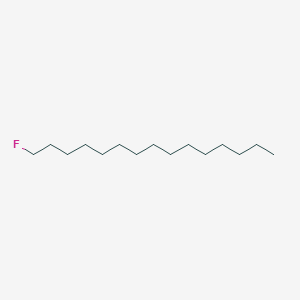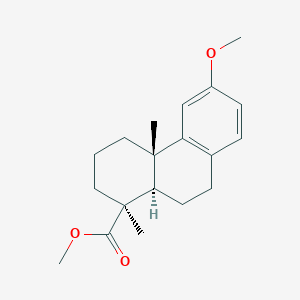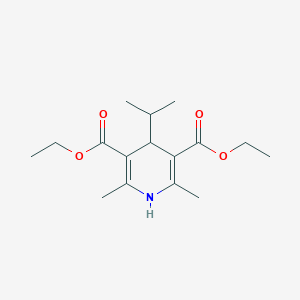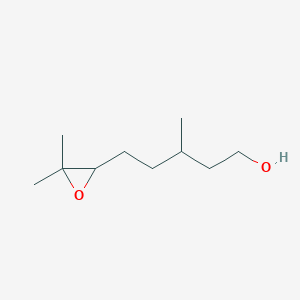
3,7-Dimethyl-6,7-epoxyoctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyl-6,7-epoxyoctan-1-ol is a chemical compound that belongs to the family of epoxy alcohols. It is commonly used in scientific research applications due to its unique properties and potential benefits. In
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyl-6,7-epoxyoctan-1-ol is not fully understood. However, it is believed that the compound interacts with enzymes and other proteins in the body, leading to changes in their activity. This can result in various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,7-Dimethyl-6,7-epoxyoctan-1-ol has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties. It can also inhibit the growth of cancer cells and reduce the risk of cardiovascular disease. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,7-Dimethyl-6,7-epoxyoctan-1-ol in lab experiments is its unique properties. The compound is stable and can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, one limitation is that the compound is not widely available, which can make it difficult to obtain for certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 3,7-Dimethyl-6,7-epoxyoctan-1-ol. One direction is to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to investigate its neuroprotective effects and potential use in the treatment of neurological disorders. Additionally, there is potential for the compound to be used in the synthesis of new chiral molecules with unique properties.
Conclusion:
In conclusion, 3,7-Dimethyl-6,7-epoxyoctan-1-ol is a unique compound with potential benefits in various scientific research applications. Its synthesis method is relatively simple and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are many potential future directions for research involving this compound.
Aplicaciones Científicas De Investigación
3,7-Dimethyl-6,7-epoxyoctan-1-ol has been used in various scientific research applications. One of the most common applications is in the field of organic chemistry. The compound is used as a starting material for the synthesis of other compounds. It is also used as a chiral building block in the synthesis of chiral molecules.
Propiedades
Número CAS |
1564-98-3 |
|---|---|
Nombre del producto |
3,7-Dimethyl-6,7-epoxyoctan-1-ol |
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
5-(3,3-dimethyloxiran-2-yl)-3-methylpentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-8(6-7-11)4-5-9-10(2,3)12-9/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
KCNJNSNPPWXJGM-UHFFFAOYSA-N |
SMILES |
CC(CCC1C(O1)(C)C)CCO |
SMILES canónico |
CC(CCC1C(O1)(C)C)CCO |
Otros números CAS |
1564-98-3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

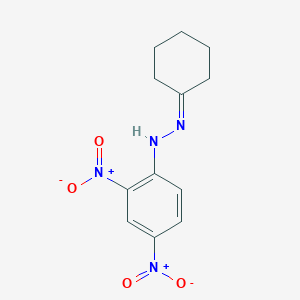
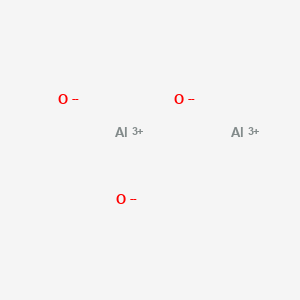
![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
